molecular formula C12H18 B14290674 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 113152-36-6

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene

Katalognummer: B14290674
CAS-Nummer: 113152-36-6
Molekulargewicht: 162.27 g/mol
InChI-Schlüssel: LAPRYGBPSXPGOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is a chemical compound with a complex bicyclic structure It is known for its unique molecular configuration, which includes a methano bridge and multiple hydrogenated carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions, where palladium dichloride and copper chloride are used as catalysts in a solvent mixture of dimethylformamide and water . The reaction is carried out under an oxygen atmosphere at room temperature, followed by extraction with diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern and the presence of a methano bridge, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

113152-36-6

Molekularformel

C12H18

Molekulargewicht

162.27 g/mol

IUPAC-Name

3,3-dimethyltricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C12H18/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-4,8-11H,5-7H2,1-2H3

InChI-Schlüssel

LAPRYGBPSXPGOB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2C1C3CC2C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.